

# ALG-097558 Demonstrates Superior Efficacy Against Nirmatrelvir-Resistant SARS-CoV-2 Strains

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Compound of Interest		
Compound Name:	ALG-097558	
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SOUTH SAN FRANCISCO, Calif. – Preclinical data indicates that **ALG-097558**, a novel 3CL protease inhibitor developed by Aligos Therapeutics, maintains potent activity against SARS-CoV-2 strains that have developed resistance to the widely used antiviral nirmatrelvir (the active component of Paxlovid). In comparative studies, **ALG-097558** has shown a favorable resistance profile and, in some cases, significantly greater potency against nirmatrelvir-resistant variants, highlighting its potential as a next-generation therapeutic for COVID-19.[1]

The emergence of viral resistance to existing therapies is a significant concern in the ongoing management of COVID-19.[2] Nirmatrelvir targets the SARS-CoV-2 main protease (3CLpro or Mpro), an enzyme crucial for viral replication.[3] However, mutations in the 3CLpro gene can reduce the binding affinity of nirmatrelvir, diminishing its effectiveness.[2][4] Key mutations associated with nirmatrelvir resistance include E166V, L50F, and T21I. The E166V mutation, in particular, has been shown to confer a high level of resistance to nirmatrelvir.[2]

A comparative analysis of the enzymatic inhibition of wild-type and nirmatrelvir-resistant 3CLpro mutants by **ALG-097558** and nirmatrelvir reveals that **ALG-097558** retains substantial activity against several key resistant strains. While the E166V mutation significantly impacts the efficacy of both inhibitors, **ALG-097558** demonstrates a smaller loss of activity against other resistance-conferring mutations.





## **Comparative Efficacy Data**

The following tables summarize the in vitro efficacy of **ALG-097558** and nirmatrelvir against wild-type and nirmatrelvir-resistant SARS-CoV-2 3CLpro enzymes.

Table 1: Enzymatic Inhibition (IC50) Fold Change vs. Wild-Type

3CLpro Mutation	ALG-097558 (Fold Change in IC50)	Nirmatrelvir (Fold Change in IC50)
F140A	1.2	3.6
E166A	3.5	11
L167F	1.1	5.6
H172Y	1.4	4.8
L50F + E166V	>133	>133
T21I + S144A	1.8	3.9
E166A + L167F	3.2	16
L50F + E166A + L167F	4.1	24

Data sourced from Aligos Therapeutics corporate presentation.

In cell-based assays, **ALG-097558** has also demonstrated a favorable profile against nirmatrelvir-resistant variants. For instance, mutations such as T21I, T21I+S144A, E166A/L167F, and L50F/E166A/L167F have been reported to cause a smaller fold loss of activity for **ALG-097558** compared to nirmatrelvir. Specifically, the T21I mutation resulted in a minor 5-fold loss in the antiviral activity of **ALG-097558** in a cell-based assay.

# **Experimental Protocols**

The following methodologies are representative of the key experiments conducted to determine the efficacy of **ALG-097558** and nirmatrelvir against SARS-CoV-2 and its resistant variants.

## **3CLpro Enzymatic Inhibition Assay**



This assay quantifies the ability of a compound to inhibit the enzymatic activity of the SARS-CoV-2 3CL protease.

 Principle: A fluorogenic substrate that is specifically cleaved by 3CLpro is used. When cleaved, a fluorescent signal is produced. The presence of an inhibitor reduces the rate of cleavage, resulting in a lower fluorescent signal.

### Materials:

- Recombinant SARS-CoV-2 3CLpro (wild-type and mutant variants)
- Fluorogenic 3CLpro substrate
- Test compounds (ALG-097558, nirmatrelvir) dissolved in DMSO
- o Assay buffer (e.g., Tris-HCl, NaCl, EDTA, DTT)
- 384-well assay plates
- Fluorescence plate reader

#### Procedure:

- A serial dilution of the test compounds is prepared in DMSO and added to the assay plates.
- Recombinant 3CLpro enzyme is added to each well containing the test compound and incubated for a pre-determined period at room temperature to allow for inhibitor binding.
- The enzymatic reaction is initiated by adding the fluorogenic substrate to all wells.
- The fluorescence intensity is measured kinetically over time using a plate reader (e.g., excitation at 340 nm and emission at 490 nm).
- The rate of reaction is calculated from the linear phase of the fluorescence curve.
- The half-maximal inhibitory concentration (IC50) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-



parameter logistic curve.

## **Cell-Based Antiviral Assay (Cytopathic Effect Inhibition)**

This assay measures the ability of a compound to protect cells from virus-induced cell death (cytopathic effect, CPE).

- Principle: Susceptible host cells are infected with SARS-CoV-2 in the presence of a test compound. If the compound is effective, it will inhibit viral replication and prevent the virus from killing the cells. Cell viability is then quantified to determine the compound's efficacy.
- Materials:
  - Host cell line (e.g., Vero E6, A549-ACE2)
  - SARS-CoV-2 virus stock (wild-type and resistant strains)
  - Test compounds (ALG-097558, nirmatrelvir)
  - Cell culture medium and supplements
  - 96-well cell culture plates
  - Reagent to measure cell viability (e.g., CellTiter-Glo®)

#### Procedure:

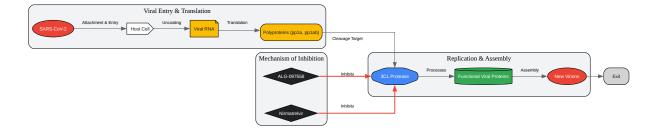
- Host cells are seeded in 96-well plates and incubated overnight to form a monolayer.
- A serial dilution of the test compounds is prepared in cell culture medium and added to the cells.
- The cells are then infected with a known amount of SARS-CoV-2 (at a specific multiplicity of infection, MOI).
- The plates are incubated for a period of time (e.g., 72 hours) to allow for viral replication and CPE development.



- After incubation, a cell viability reagent is added to each well, and the luminescence (proportional to the amount of ATP and thus viable cells) is measured using a plate reader.
- The half-maximal effective concentration (EC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

# Visualizing the Mechanism and Workflow

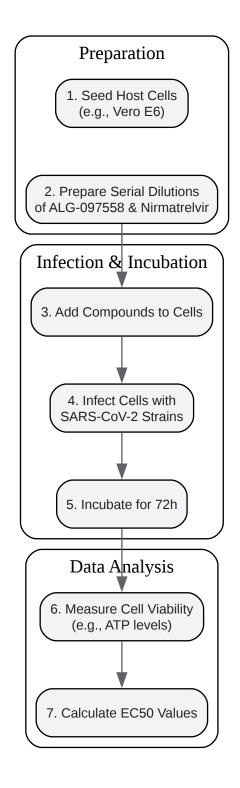
To better illustrate the underlying biological processes and experimental procedures, the following diagrams have been generated.



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Caption: SARS-CoV-2 replication pathway and the inhibitory action of 3CL protease inhibitors.





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Caption: Experimental workflow for the cell-based antiviral activity assay.



In conclusion, **ALG-097558** demonstrates a promising efficacy profile against nirmatrelvir-resistant SARS-CoV-2 strains in preclinical studies. Its retained potency against key resistance mutations suggests it could be a valuable therapeutic option for patients infected with nirmatrelvir-resistant virus and a critical tool in the ongoing efforts to combat the COVID-19 pandemic. Further clinical evaluation is warranted to confirm these findings in humans.

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